N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAMXFZJZDPSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl propionate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of this compound on multiple cancer types including glioblastoma (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H460). The results indicated:
- Significant Growth Inhibition : Percent growth inhibition (PGI) values were recorded as high as 86.61% against SNB-19 cells.
- Moderate Activity : The compound also exhibited moderate activity against several other cell lines with PGIs ranging from 51.88% to 67.55% .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research has shown that this compound effectively inhibits the growth of:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential application in treating bacterial infections while maintaining a favorable safety profile.
Drug Development Potential
The unique structure of this compound positions it as a promising lead compound for further drug development.
Drug Design Considerations
The compound's distinct oxadiazole moiety is known for enhancing biological activity and selectivity in drug design. Its derivatives are being explored for improved efficacy and reduced toxicity in therapeutic applications.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Effect |
|---|---|---|
| Anticancer | SNB-19, OVCAR-8 | Induces apoptosis; significant PGI |
| Antimicrobial | Staphylococcus aureus | Inhibits bacterial growth |
| Escherichia coli | Inhibits bacterial growth |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the presence of the dimethylphenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 7f belongs to a broader series of 1,3,4-oxadiazole derivatives synthesized for pharmacological screening. Below is a systematic comparison with its closest analogs (7c–7j), focusing on structural variations, physicochemical properties, and inferred bioactivity trends.
Structural and Physicochemical Differences
Key structural variations in this series arise from the substitution pattern on the phenyl ring and the presence of a sulfanyl-thiazole moiety.
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
| Compound | Phenyl Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 7c | 3-methylphenyl | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 |
| 7d | 4-methylphenyl | C₁₆H₁₇N₅O₂S₂ | 375 | 148–150 |
| 7e | 2,4-dimethylphenyl | C₁₇H₁₉N₅O₂S₂ | 389 | 154–156 |
| 7f | 2,5-dimethylphenyl | C₁₇H₁₉N₅O₂S₂ | 389 | 170–172 |
| 7g | 2,6-dimethylphenyl | C₁₇H₁₉N₅O₂S₂ | 389 | 178–180 |
| 7h | 3,4-dimethylphenyl | C₁₇H₁₉N₅O₂S₂ | 389 | 149–151 |
Key Observations :
- Molecular Weight: Derivatives with two methyl groups (7e–7h) exhibit higher molecular weights (389 g/mol) compared to mono-methyl analogs (7c–7d: 375 g/mol) .
- Melting Points : Ortho-substituted derivatives (e.g., 7f, 7g) generally show higher melting points (>170°C) than para/meta-substituted analogs (e.g., 7d: 148–150°C), likely due to enhanced crystallinity from steric symmetry .
- Electronic Effects : The 2,5-dimethyl group in 7f creates a balanced electronic environment, whereas 3,4-dimethyl (7h) may increase electron density on the phenyl ring, altering reactivity .
Implications for Bioactivity and Toxicity
While explicit bioactivity data for 7f are unavailable in the provided evidence, trends from related studies suggest:
- Substituent Position : Para-substituted derivatives (e.g., 7d) often exhibit altered pharmacokinetic profiles compared to ortho-substituted analogs due to differences in steric hindrance and lipophilicity .
- For example, 2,6-dimethylphenyl (7g) may show higher membrane disruption due to increased hydrophobicity, whereas 7f’s 2,5-substitution could offer a balance between activity and safety .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a notable compound within the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Structure and Composition
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.3037 g/mol
- CAS Number : 891123-93-6
The compound features a five-membered oxadiazole ring, which is essential for its biological activity. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process requires careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed for large-scale production.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| 5b | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
| N/A | HeLa | <10 | Disruption of DNA replication machinery |
These findings suggest that this compound may act through similar mechanisms, potentially inducing apoptosis and inhibiting cell proliferation in cancer cells.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific cellular pathways involved in cancer progression:
- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : Evidence suggests that similar compounds can cause cell cycle arrest at the G0-G1 phase, preventing further proliferation.
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and antimicrobial activities. For instance:
- Anti-inflammatory Effects : Certain oxadiazole compounds have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Studies indicate that some derivatives possess significant antimicrobial properties against various pathogens.
Study on Anticancer Activity
A study published in MDPI examined a series of 1,2,4-oxadiazole derivatives and their anticancer activities against human leukemia and breast cancer cell lines. Notably:
- Compounds exhibited IC50 values in the sub-micromolar range.
- Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .
Pharmacokinetic Profile
Research on related oxadiazole compounds has demonstrated favorable pharmacokinetic profiles, including good solubility and permeability characteristics. This suggests that this compound could also exhibit similar properties conducive to therapeutic use .
Q & A
Q. What synthetic protocols are effective for synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide?
The compound can be synthesized via condensation reactions using substituted oxadiazole precursors. For example, a reflux reaction with triethylamine as a base and chloroacetyl chloride (or analogous acylating agents) in solvents like DMF or THF typically yields oxadiazole derivatives. Key steps include monitoring via TLC, purification by recrystallization (e.g., using pet-ether), and characterization via HRMS and NMR. Yields often range between 75–89% for structurally similar compounds .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns protons and carbons in aromatic (e.g., 2,5-dimethylphenyl group) and aliphatic (propanamide chain) regions. For example, aliphatic carbons in the propanamide moiety appear at δ ~18–30 ppm .
- HRMS : Validates molecular mass (e.g., [M]+ at 516.6338 for analogs) .
- IR Spectroscopy : Confirms functional groups (e.g., amidic C=O stretch at ~1650–1700 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Enzyme inhibition assays (e.g., lipoxygenase (LOX) inhibition) are common. For analogs, IC₅₀ values are determined using spectrophotometric methods, with activities influenced by substituents on the oxadiazole ring . Antimicrobial activity can be tested via broth microdilution against Gram-positive/negative strains .
Advanced Research Questions
Q. How do substituent variations on the oxadiazole ring impact LOX inhibitory activity?
Substituents like sulfonylpiperidine or halogenated aryl groups enhance activity by improving binding to the enzyme’s active site. For example, 4-methoxyphenylsulfonyl derivatives (e.g., 8e ) show higher LOX inhibition (IC₅₀ ~12 µM) compared to non-sulfonylated analogs due to increased electron-withdrawing effects and steric complementarity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay Standardization : Variations in enzyme sources (e.g., soybean vs. mammalian LOX) or incubation times can alter results. Ensure consistent protocols .
- Structural Confirmation : Verify compound purity via HPLC (>95% purity) and exclude batch-specific impurities .
- Computational Modeling : Use docking studies to rationalize activity differences. For instance, meta-substituted aryl groups may hinder binding compared to para-substituted analogs .
Q. How can bioisosteric replacement of the oxadiazole ring modulate pharmacological properties?
Replacing oxadiazole with thiadiazole or triazole rings alters metabolic stability and binding affinity. For example, thiadiazole analogs of this compound exhibit improved antimicrobial activity due to enhanced membrane permeability, while triazole derivatives show better anti-inflammatory profiles .
Q. What analytical methods are used to assess metabolic stability in vitro?
- HPLC-MS/MS : Quantifies parent compound degradation in liver microsomes.
- CYP450 Inhibition Assays : Determine interactions with cytochrome enzymes using fluorogenic substrates.
- Metabolite Identification : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites, such as hydroxylated or sulfated derivatives .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 4h to 30min) and improve yields .
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and intermolecular interactions critical for activity .
- Data Reproducibility : Report melting points (±2°C) and NMR shifts (±0.1 ppm) to align with literature standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
